molecular formula C13H20FNO3S B2550975 3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide CAS No. 1396843-48-3

3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide

Cat. No. B2550975
CAS RN: 1396843-48-3
M. Wt: 289.37
InChI Key: CAKJOXNABCYLBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents to the benzenesulfonamide moiety. For instance, paper describes the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides, which are potent inhibitors of kynurenine 3-hydroxylase. Similarly, paper outlines the synthesis of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods could potentially be adapted for the synthesis of "3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide" by introducing the appropriate substituents.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. Paper discusses the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride, providing insights into the tautomeric forms of these molecules. Although the specific compound of interest is not studied, the general principles of structure determination and tautomerism are applicable.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The papers do not provide specific reactions for "this compound," but they do discuss the biochemical evaluation of similar compounds. For example, paper evaluates the inhibition of kynurenine 3-hydroxylase, and paper examines the COX-2 inhibitory activity of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides. These studies suggest that the compound may also interact with biological targets, leading to potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structures and substituents. Paper reports on the binding potencies of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of various carbonic anhydrase isozymes, indicating that the introduction of fluorine atoms can significantly affect the binding potency. This suggests that the fluorine atom in "this compound" may also play a critical role in its physical and chemical properties, as well as its biological activity.

Scientific Research Applications

Synthesis and Biochemical Evaluation

One area of application for benzenesulfonamide derivatives is in the synthesis and biochemical evaluation of inhibitors targeting specific enzymes. For instance, benzenesulfonamides have been studied as inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is significant in several neurological diseases (S. Röver et al., 1997). These inhibitors have potential for detailed investigation into the pathophysiological role of the kynurenine pathway following neuronal injury.

Photodynamic Therapy and Photosensitization

Another research application involves the development of compounds for photodynamic therapy (PDT), a treatment modality for cancer. Benzenesulfonamide derivatives have been incorporated into zinc phthalocyanines with high singlet oxygen quantum yields, showcasing their potential as Type II photosensitizers in cancer treatment (M. Pişkin et al., 2020).

COX-2 Inhibition for Anti-inflammatory Applications

The synthesis and evaluation of benzenesulfonamide moieties for cyclooxygenase-2 (COX-2) inhibitory activity is another significant area. These studies aim at developing new anti-inflammatory agents with improved selectivity and pharmacokinetic properties, such as compounds showing promising anti-inflammatory activity in vivo (M. Pal et al., 2003).

Enantioselective Fluorination

Research on benzenesulfonimides also includes the development of sterically demanding electrophilic fluorinating reagents for enantioselective fluorination, which is crucial for creating compounds with specific chiral centers (H. Yasui et al., 2011).

Sensing and Detection Technologies

Benzenesulfonamide derivatives have been utilized in the design of novel sensors for detecting metal ions and other molecules. For example, a pyrazoline derivative benzenesulfonamide was used to create a selective fluorometric "turn-off" sensor for Hg2+ detection, demonstrating the application of these compounds in environmental monitoring and chemical sensing (Ebru Bozkurt, H. Gul, 2018).

properties

IUPAC Name

3-fluoro-N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FNO3S/c1-13(2,3)12(16)7-8-15-19(17,18)11-6-4-5-10(14)9-11/h4-6,9,12,15-16H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKJOXNABCYLBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNS(=O)(=O)C1=CC=CC(=C1)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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